molecular formula C28H28N4O7 B15096427 4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide

4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide

Cat. No.: B15096427
M. Wt: 532.5 g/mol
InChI Key: BJFCREFPYFGAOP-UHFFFAOYSA-N
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Description

The compound “4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide” is a complex organic molecule that combines two distinct chemical structures. The first part, 4-anilino-2,3-dihydroxy-4-oxobutanoic acid, is an anilide derivative with potential applications in various fields. The second part, 6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide, is a naphthalenecarboxamide derivative known for its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:
  • Industrial production methods for these compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and green chemistry approaches is becoming increasingly popular to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:
  • Common reagents include anhydrides, acyltransferases, and various catalysts. Reaction conditions often involve controlled temperatures, pH levels, and solvent systems to optimize the reaction rates and yields.
Major Products Formed:
  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-anilino-2,3-dihydroxy-4-oxobutanoic acid can lead to various oxidized derivatives.

Scientific Research Applications

Chemistry:

  • These compounds are used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology:
  • The naphthalenecarboxamide derivative has shown potential in biological applications due to its ability to interact with specific molecular targets.
Medicine: Industry:
  • These compounds are used in the development of new materials and as additives in various industrial processes.

Mechanism of Action

  • The mechanism of action for these compounds involves their interaction with specific molecular targets. For example, the naphthalenecarboxamide derivative can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness:
  • The uniqueness of these compounds lies in their specific chemical structures, which confer distinct reactivity and biological activities. The combination of an anilide and a naphthalenecarboxamide moiety in a single molecule provides a versatile platform for various applications.

Properties

Molecular Formula

C28H28N4O7

Molecular Weight

532.5 g/mol

IUPAC Name

4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide

InChI

InChI=1S/C18H17N3O2.C10H11NO5/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21;12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h2-5,8-11,23H,6-7H2,1H3,(H,19,22);1-5,7-8,12-13H,(H,11,14)(H,15,16)

InChI Key

BJFCREFPYFGAOP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O.C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O

Origin of Product

United States

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